molecular formula C14H11NO4 B7901104 3-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid

3-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Cat. No. B7901104
M. Wt: 257.24 g/mol
InChI Key: MGFLGFNCXZBZOG-UHFFFAOYSA-N
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Description

3-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid is a useful research compound. Its molecular formula is C14H11NO4 and its molecular weight is 257.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Hydrogen Bonding and Structural Design : Biphenyl-based amino acids, including derivatives of "3-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid", have been synthesized and studied for their hydrogen bonding capabilities. These compounds show potential for nucleating beta-sheet structures in peptides, a key aspect in protein engineering and design (Nesloney & Kelly, 1996).

  • Synthesis and Purity Optimization : Research has been conducted on the synthesis of Biphenyl-4,4′-dicarboxylic acid, a related compound, aiming to achieve high yields and purity. This has implications in the production of materials like liquid crystal polymers (Xie Ji-zhong, 2008).

  • Metal-Organic Frameworks and CO2 Conversion : Compounds like "this compound" have been used in the construction of metal-organic frameworks (MOFs). These MOFs demonstrate high efficiency in catalytic CO2 conversion, presenting a significant advancement in carbon capture and utilization technologies (Lianqiang Wei & B. Ye, 2019).

  • Magnetic Properties in Organic Compounds : The compound has been studied for its role in developing organic materials with magnetic properties. This research contributes to understanding the fundamental interactions in organic magnetic materials (L. M. Field & P. M. Lahti, 2003).

  • Recrystallization and Structural Analysis : Studies on the recrystallization of Biphenyl-4,4′-dicarboxylic acid from different solvents have provided insights into molecular interactions and crystal structures, which are crucial in the development of advanced materials (S. Jakobsen, D. Wragg, & K. Lillerud, 2010).

  • Polymer Synthesis and Characterization : The derivatives of "this compound" have been used in synthesizing various polymers. These polymers exhibit unique properties like solubility in organic solvents and potential applications in chromatography (Akram Feyzi et al., 2013).

  • Fluorescence and Photophysical Properties : Research on derivatives of "this compound" has revealed their potential in producing luminescent materials, particularly in the blue region of the spectrum. This has applications in developing new fluorescent compounds and materials (M. Novanna, S. Kannadasan, & P. Shanmugam, 2020).

  • Coordination Polymers and Luminescence Regulation : Utilization of biphenyl-dicarboxylate linkers, related to "this compound", in coordination polymers has shown promising results in applications like dye adsorption, lanthanide adsorption, and luminescence regulation (Wei Huang et al., 2016).

properties

IUPAC Name

2-amino-4-(4-carboxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c15-12-7-10(5-6-11(12)14(18)19)8-1-3-9(4-2-8)13(16)17/h1-7H,15H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFLGFNCXZBZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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